2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that integrates a pyrido[1,2-a]pyrimidine core structure with functional groups that enhance its chemical reactivity and potential biological activity. This compound is characterized by the presence of an aniline group, a carbonyl group, and an aldehyde, which contribute to its diverse applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions involving precursors that contain pyrido[1,2-a]pyrimidine structures. Research articles and patents have documented methods for synthesizing similar compounds, emphasizing the importance of this class of molecules in drug discovery and development .
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde belongs to the class of heterocyclic compounds, specifically pyrido[1,2-a]pyrimidines. These compounds are known for their biological activities, including antimicrobial and anticancer properties. The presence of the anilino group further enhances its pharmacological potential by allowing interactions with various biological targets.
The synthesis of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:
The reaction conditions often require specific temperatures and solvents to optimize yield and purity. For example, reactions may be conducted in dimethylformamide or acetic acid at elevated temperatures. Additionally, purification techniques such as recrystallization or chromatographic methods are employed to isolate the desired product effectively .
The molecular structure of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde features a fused bicyclic system composed of a pyridine ring and a pyrimidine ring. The structural formula can be represented as follows:
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and functional groups present in the compound.
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
Careful control of reaction conditions such as temperature, solvent choice, and pH is crucial for achieving desired outcomes in these transformations.
The mechanism of action for 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific biological targets. This compound may exert its effects through:
The pathways involved can include those related to cell proliferation and apoptosis, making this compound a candidate for further pharmacological studies .
The physical properties of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde include:
Chemical properties include:
Analytical techniques like High Performance Liquid Chromatography (HPLC) can be employed to evaluate purity and stability over time.
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several notable applications in scientific research:
The pyrido[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its structural mimicry of purine bases and versatile capacity for kinase inhibition. This fused bicyclic core combines pyridine and pyrimidine rings, enabling diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. Early derivatives like 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde (CAS: 948036) served as foundational building blocks, where the chloro substituent at C2 facilitated nucleophilic substitutions to introduce pharmacologically relevant groups [3]. The intrinsic electrophilicity of the C3-carbaldehyde group further enabled structural diversification through condensation, oxidation, or nucleophilic addition reactions, making it a strategic handle for molecular optimization.
The therapeutic significance of this scaffold became prominent with the discovery of FGFR (fibroblast growth factor receptor) inhibitors like Erdafitinib. As highlighted in European Journal of Medicinal Chemistry, pyrido[1,2-a]pyrimidinone derivatives exhibit potent activity against dysregulated kinases in cancers by competitively occupying the ATP-binding site. Their planar fused-ring system forms critical hydrogen bonds with hinge-region residues (e.g., Ala564 in FGFR1), while the C3-carbaldehyde enhances water solubility compared to earlier inhibitors [5]. Subsequent structural refinements led to derivatives like 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (EVT-3020507, CAS: 608119-96-6), where the 4-methylpiperazine group at C2 improved cellular permeability and kinase selectivity. This compound demonstrated enhanced binding to FGFR’s hydrophobic pocket, reducing off-target effects against VEGFR2—a major source of toxicity in early multi-kinase inhibitors [2] .
Table 1: Evolution of Key Pyrido[1,2-a]pyrimidine Derivatives
Compound | Structural Features | Biological Targets | Therapeutic Implications |
---|---|---|---|
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | C2-Cl; C3-carbaldehyde; C9-methyl | Kinase hinge region | Synthetic intermediate for kinase inhibitors [3] |
9-Methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | C2-piperazine; C3-carbaldehyde; C9-methyl | FGFR1–3, PDGFR | Improved selectivity over VEGFR2 [2] |
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | C2-aminoethanol; C3-carbaldehyde; C9-methyl | Unknown | Enhanced solubility via polar tail [7] |
Recent advancements include hybrid molecules like 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one, which inhibits EGFR, PDGFRβ, and CDK4/cyclin D1 at nanomolar concentrations (IC₅₀: 0.3–7 µM) [6]. Such multi-targeted agents leverage the scaffold’s plasticity to address complex signaling pathways in hepatocellular and prostate cancers.
Substituents at the C2 and C3 positions of the pyrido[1,2-a]pyrimidine core critically determine target specificity, solubility, and metabolic stability. The anilino group (phenylamino) at C2, as seen in 2-anilino-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CID: 135449161), introduces conformational constraints and π-π stacking capabilities that enhance affinity for tyrosine kinases [1]. Unlike flexible alkylamino groups, the anilino moiety’s rigidity reduces entropy penalties upon binding, allowing deep penetration into hydrophobic pockets of FGFR or EGFR. This is exemplified by derivatives where ortho-substituted anilines improve steric complementarity with gatekeeper residues like Phe489 in FGFR1 [5].
The C3-carbaldehyde serves dual roles:
Table 2: Impact of C2/C3 Substituents on Physicochemical and Target-Engagement Properties
Substituent Position | Group | Key Interactions | Effect on Selectivity |
---|---|---|---|
C2 | 4-Methylpiperazin-1-yl | Salt bridges with Asp635 (FGFR1) | 50-fold selectivity for FGFR over VEGFR2 [2] |
C2 | 2-Methoxyphenoxy | Hydrophobic contact with Leu484 (FGFR1) | Enhanced FGFR1 potency vs. PDGFR [8] |
C3 | Carbaldehyde | H-bond with Lys514 (FGFR1) | Improved cellular potency [5] |
C3 | Oxime | Chelates divalent cations | Activity against metal-dependent enzymes [1] |
Positional isomerism further fine-tunes selectivity. For instance, shifting the methyl group from C7 (as in CID: 135449161) to C9 (as in EVT-3020507) alters the scaffold’s dipole moment, affecting its orientation in the ATP-binding cleft. Computational studies confirm that C9-methyl derivatives exhibit superior shape complementarity with FGFR’s P-loop, reducing Ki values by 40% compared to C7-methyl analogs [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0